molecular formula C5H11NaO B076332 Sodium 2-methylbutan-2-olate CAS No. 14593-46-5

Sodium 2-methylbutan-2-olate

Cat. No. B076332
CAS RN: 14593-46-5
M. Wt: 110.13 g/mol
InChI Key: CGRKYEALWSRNJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Sodium 2-methylbutan-2-olate and related compounds often involves complexation reactions and the use of specific catalysts to stabilize reactive intermediates. For instance, salts containing pentaplumbide and pentastannide anions have been synthesized through reactions involving solutions of crypt in ethylenediamine, showcasing the intricate nature of creating such compounds (Edwards & Corbett, 1977).

Molecular Structure Analysis

Molecular structure analysis of sodium-based compounds reveals the importance of complexation and coordination in stabilizing certain structures. For example, sodium [N,N′-ethylenebis(D-penicillaminato)]indate(III) tetrahydrate shows how sodium cations and complex anions form an infinite sixfold right-handed helix along the c-axis direction, emphasizing the role of molecular structure in the properties and reactivity of these compounds (Yoshinari & Konno, 2019).

Chemical Reactions and Properties

Chemical reactions involving sodium 2-methylbutan-2-olate and similar entities often exhibit specificity and selectivity based on their unique structures and electronic configurations. For example, the trimerization of aldehydes catalyzed by sodium hydroxide demonstrates the catalytic role of sodium in facilitating specific organic transformations, leading to the synthesis of compounds with significant industrial applications (Li et al., 2014).

Physical Properties Analysis

The physical properties of sodium-based compounds, such as solubility, density, and conductivity, are key to their applications in various domains. Studies on copolymers of N-vinylformamide with sodium acrylates and sulfonates provide insights into how the molecular structure and ionic nature of these compounds influence their behavior in solutions and their potential use in industrial and environmental applications (Kathmann, White, & McCormick, 1996).

Chemical Properties Analysis

The chemical properties of sodium 2-methylbutan-2-olate, including reactivity and stability, play a crucial role in its utility as an intermediate in synthesis and material science. The engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli highlight the innovative use of sodium-based compounds in bioengineering and biofuel production (Bastian et al., 2011).

Scientific Research Applications

  • Micellar Electrokinetic Chromatography (MEKC) : A study by Morin et al. (2000) explored the use of fluorescein sodium salt in indirect fluorimetric detection in MEKC. This method was tested on various alcohols including 2-methylbutan-1-ol, suggesting potential applications of related compounds in analytical chemistry and separation processes (Morin, Mofaddel, Desbène, & Desbène, 2000).

  • Physicochemical Properties of Salts in Mixed Solvent Systems : Hu (2014) investigated the physicochemical properties of alkali nitrates in glycerol + H2O systems at various temperatures, including the study of systems with 2-methylbutan-2-ol. This research could be relevant for understanding the behavior of Sodium 2-methylbutan-2-olate in similar systems (Hu, 2014).

  • Plant Tissue Preparation for Ion Localization Studies : Harvey, Hall, and Flowers (1976) described a method utilizing freeze substitution in ether for preparing plant tissue for analytical electron microscopy. They used 2-methylbutane in this process, which could be relevant for studies involving Sodium 2-methylbutan-2-olate in botanical research (Harvey, Hall, & Flowers, 1976).

  • Biofuel Production : Bastian et al. (2011) investigated engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. While this study focuses on 2-methylpropan-1-ol, the methods and insights could be applicable to Sodium 2-methylbutan-2-olate in biofuel research (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Safety And Hazards

Sodium 2-methylbutan-2-olate is classified as a flammable liquid and vapor. It may cause harm if swallowed or in contact with skin. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer .

properties

IUPAC Name

sodium;2-methylbutan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O.Na/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKYEALWSRNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044583
Record name Sodium 2-methylbutan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-methylbutan-2-olate

CAS RN

14593-46-5
Record name Sodium 2-methylbutan-2-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-methylbutan-2-olate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylbutan-2-olate
Source European Chemicals Agency (ECHA)
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Record name SODIUM 2-METHYLBUTAN-2-OLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Luo, G Zhang, Z Liu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… with base (sodium 2-methylbutan-2-olate), including tert-… in a 75% yield with sodium 2-methylbutan-2-olate as the base and t-… diethyl succinate with sodium 2-methylbutan-2-olate as the …
Number of citations: 26 pubs.rsc.org
S Karlsson, H Sörensen, SM Andersen… - … Process Research & …, 2016 - ACS Publications
… When the reaction temperature had reached 8 C, sodium 2-methylbutan-2-olate (1.2 kg, 10.4 mol) was added portionwise over 20 min. The reaction temperature reached 22 C during …
Number of citations: 10 pubs.acs.org
X Dang, SB Williams, S Devanathan… - Journal of medicinal …, 2021 - ACS Publications
… compound 2-phenethyl-triphenylphosphonium bromide (7b, 20.0 g, 44.4 mmol, 82.2% yield, 99.4% purity); to this were then added toluene (47.0 mL) and sodium 2-methylbutan-2-olate …
Number of citations: 8 pubs.acs.org
CA Cornish, S Warren - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… A benzene solution of sodium 2-methylbutan-2-olate (1.5~; 325 ml) was added dropwise to a stirred mixture of the lactone (6a) (64.0 g, 0.5 mol) and methyl iodide (78.0 g, 0.55 mol) at …
Number of citations: 24 pubs.rsc.org
F Narjes, A Llinas, S von Berg, J Jirholt… - Journal of Medicinal …, 2021 - ACS Publications
Inverse agonists of the nuclear receptor RORC2 have been widely pursued as a potential treatment for a variety of autoimmune diseases. We have discovered a novel series of …
Number of citations: 7 pubs.acs.org
H Nemoto, T Kimura, H Kurobe, K Fukumoto… - Journal of the …, 1986 - pubs.rsc.org
… $ {m/z 276 (M+); [a];" -98.8") obtained from keto ester (7b) in 73% yield by Wittig reaction with methyltriphenylphosphonium bromide and sodium t-amylate (sodium 2-methylbutan-2-olate…
Number of citations: 16 pubs.rsc.org
PS Clezy, AH Mirza - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Thus the zinc chelate of (4a) was heated with sodium 2-methylbutan2-olate and the derived P-keto esters hydrolysed with aqueous acid. The diketone obtained was reduced with …
Number of citations: 66 www.publish.csiro.au
RAJ Smith, AR Lal - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… acidity to the methine proton, and this premise was confirmed by a lH nmr study of the reaction of (2b) in [2H6]acetone with 2-methyl[O-2H]butan-2-01 and sodium 2-methylbutan-2-olate …
Number of citations: 2 www.publish.csiro.au
C Delvare, P Koza, R Morgentin - Synthesis, 2011 - thieme-connect.com
… Basic conditions (sodium 2-methylbutan-2-olate, dioxane, tetrahydrofuran, or sodium hydride in N,N-dimethylformamide) gave the desired major product 3 but with moderate C2/C4 …
Number of citations: 9 www.thieme-connect.com

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